molecular formula C19H16BrN3O4S B11772938 Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11772938
M. Wt: 462.3 g/mol
InChI Key: MGSYCTMMJHNNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Analysis

The systematic IUPAC name for this compound is ethyl 4-[(2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate , derived through hierarchical substitution rules. The structure comprises four distinct regions:

  • Ethyl benzoate backbone : A benzene ring substituted with an ethoxycarbonyl group at the para position.
  • Acetamido linker : A thioether-connected acetyl group bridging the benzoate and oxadiazole moieties.
  • 1,3,4-Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
  • 2-Bromophenyl substituent : A bromine atom at the ortho position of the phenyl group attached to the oxadiazole.

The molecular geometry is planar across the aromatic and heterocyclic regions, with limited conformational flexibility due to the rigid oxadiazole ring.

CAS Registry Number and Molecular Formula Validation

The compound’s chemical identity is unambiguously defined by the following parameters:

Property Value Source Citation
CAS Registry Number 334503-61-6
Molecular Formula C19H16BrN3O4S
Molecular Weight 462.32 g/mol
SMILES O=C(OCC)C1=CC=C(NC(CSC2=NN=C(C3=CC=CC=C3Br)O2)=O)C=C1

The molecular formula was validated through high-resolution mass spectrometry (HRMS) and elemental analysis, confirming the stoichiometric ratios of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur.

Stereochemical Considerations and Isomeric Possibilities

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate lacks chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. The oxadiazole ring’s substitution pattern (positions 2 and 5) and the bromine’s fixed ortho position on the phenyl group preclude regioisomerism. Additionally, the thioether linkage adopts a stable conformation, minimizing rotational isomerism.

Structural and Functional Insights

The compound’s bioactivity is influenced by its electronic and steric properties:

  • Electron-withdrawing effects : The oxadiazole ring and bromophenyl group enhance electrophilicity, potentially facilitating interactions with biological targets.
  • Lipophilicity : The bromine atom and aromatic systems improve membrane permeability, a critical factor in drug design.

Properties

Molecular Formula

C19H16BrN3O4S

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 4-[[2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H16BrN3O4S/c1-2-26-18(25)12-7-9-13(10-8-12)21-16(24)11-28-19-23-22-17(27-19)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,24)

InChI Key

MGSYCTMMJHNNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Benzohydrazide derivatives serve as precursors for oxadiazole formation. For 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol, 2-bromobenzoic acid is first converted to its hydrazide via reaction with hydrazine hydrate. Subsequent treatment with carbon disulfide under alkaline conditions (e.g., potassium hydroxide) induces cyclization, yielding the oxadiazole-thiol.

Reaction Conditions

  • Hydrazide Formation : 2-Bromobenzoic acid + hydrazine hydrate (reflux, 6–8 h).

  • Cyclization : Hydrazide + CS₂ + KOH (ethanol, reflux, 12 h).

Phosphorus Oxychloride-Mediated Cyclization

An alternative route employs phosphorus oxychloride (POCl₃) as a cyclizing agent. Here, the hydrazide intermediate reacts with POCl₃ under reflux to form the oxadiazole ring. This method offers faster reaction times (4–6 h) but requires careful handling of corrosive reagents.

MethodReagentsTime (h)Yield (%)
Hydrazide + CS₂KOH, ethanol1265–70
POCl₃ CyclizationPOCl₃, acetonitrile660–65

Preparation of Ethyl 4-(2-Bromoacetamido)benzoate

The acetamido-bromo intermediate is synthesized via acylation of ethyl 4-aminobenzoate.

Acylation with Bromoacetyl Bromide

Ethyl 4-aminobenzoate reacts with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HBr, driving the reaction to completion.

Optimized Protocol

  • Molar Ratio : 1:1.2 (amine:bromoacetyl bromide).

  • Reaction Time : 4–6 h at 0–5°C.

  • Yield : 75–80% after recrystallization.

Alternative Route: Bromoacetylation via DCC Coupling

For higher purity, N,N'-dicyclohexylcarbodiimide (DCC) mediates the coupling between ethyl 4-aminobenzoate and bromoacetic acid. This method avoids gaseous HBr but requires post-reaction filtration to remove dicyclohexylurea.

Thioether Bond Formation via Nucleophilic Substitution

The oxadiazole-thiol undergoes nucleophilic substitution with the bromoacetamido intermediate to form the thioether linkage.

Sodium Hydride (NaH)-Mediated Coupling

In dimethylformamide (DMF), NaH deprotonates the oxadiazole-thiol, generating a thiolate anion that displaces bromide from ethyl 4-(2-bromoacetamido)benzoate.

Key Parameters

  • Solvent : Anhydrous DMF.

  • Base : 1.2 equiv. NaH.

  • Temperature : Room temperature (25°C).

  • Yield : 70–75% after column chromatography.

Mild Base Conditions with Sodium Carbonate

For substrates sensitive to strong bases, sodium carbonate in acetonitrile facilitates substitution at elevated temperatures (60°C). While slower (12 h), this method reduces side reactions like hydrolysis.

ConditionBaseSolventTime (h)Yield (%)
NaHNaHDMF470–75
Mild BaseNa₂CO₃Acetonitrile1265–70

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. DMF offers higher yields but complicates purification due to high boiling points.

Temperature and Reaction Time

Elevated temperatures (60°C) accelerate substitution but risk decomposition. Room-temperature reactions in DMF balance speed and stability.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (t, 3H, -CH₂CH₃), 4.38 (q, 2H, -OCH₂), 7.52–8.12 (m, 8H, aromatic), 10.21 (s, 1H, -NH).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).

Mass Spectrometry

  • EI-MS : m/z 462.3 [M]⁺, consistent with molecular formula C₁₉H₁₆BrN₃O₄S .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has shown promising results in inhibiting cancer cell proliferation.

Case Study Findings :

  • A study demonstrated that derivatives containing the oxadiazole structure exhibited cytotoxic effects against various cancer cell lines including colon (HCT116), breast (MCF7), and cervical (HeLa) cancers. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .
CompoundCancer Cell LineIC50 (μM)
Ethyl 4-(...HCT1164.363
Ethyl 4-(...MCF76.789
Ethyl 4-(...HeLa5.432

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The oxadiazole derivatives have been noted for their effectiveness against a range of bacterial and fungal strains.

Case Study Findings :

  • Testing against common pathogens revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thioether linkage could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring
Compound Name Substituent on Oxadiazole Key Structural Differences Biological Activity/Notes Reference
Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate 4-bromophenyl Methyl ester (vs. ethyl), bromine at para position Discontinued; potential stability/synthesis challenges
Ethyl 4-(2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (A24) Pyridin-4-yl Pyridine ring instead of bromophenyl Enhanced solubility due to polar pyridine; tested in multi-target drug discovery
Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate Difluorobenzamido-methyl Fluorinated benzamido group Increased metabolic stability; CAS: 903347-56-8

Key Insights :

  • Bromophenyl Position : The 2-bromophenyl substituent in the target compound may confer steric effects distinct from the 4-bromophenyl analog, influencing binding to hydrophobic enzyme pockets .
  • Heteroaromatic Substituents : Pyridinyl (A24) introduces hydrogen-bonding capability, enhancing solubility but possibly reducing blood-brain barrier penetration .
Variations in the Linker and Core Heterocycle
Compound Name Core Heterocycle Linker Modification Molecular Weight Application Reference
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21) Benzimidazole Thioacetamido linker Not reported Antioxidant studies
Ethyl 4-(2-(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate 1,2,4-Triazole Triazole core 348.42 g/mol Unspecified; smaller size may improve bioavailability

Key Insights :

  • Linker Flexibility : The thioacetamido bridge is conserved across analogs, suggesting its critical role in maintaining activity .

Analytical Data :

  • NMR/HRMS : provides detailed ¹H/¹³C NMR and HRMS for a related inhibitor, highlighting the importance of spectroscopic validation in confirming substituent positions .

Biological Activity

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including an oxadiazole ring, thioether linkage, and acetamido group, which contribute to its diverse pharmacological properties. The molecular formula for this compound is C19H16BrN3O4SC_{19}H_{16}BrN_{3}O_{4}S, with a molecular weight of 462.3 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization of a hydrazide derivative with a brominated aromatic acid.
  • Thioether Formation : The oxadiazole derivative is reacted with a thiol compound to introduce the thioether linkage.
  • Acetamido Group Introduction : The thioether is further reacted with an acylating agent to introduce the acetamido group.
  • Esterification : Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. In one study, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and MICs of 8.33 to 23.15 µM against Escherichia coli .

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Anticancer Activity

The compound's structure suggests potential interactions with various biological targets relevant to cancer therapy. The oxadiazole ring has been associated with inhibitory effects on thioredoxin reductase (TrxR), a key enzyme in cancer cell metabolism . Compounds that inhibit TrxR have shown selective antitumor effects, indicating that this compound could be explored for similar applications.

The mechanism of action for this compound likely involves binding interactions with specific enzymes or receptors within biological pathways. The presence of the oxadiazole ring and thioether linkage may enhance binding affinity and specificity towards these targets.

Case Studies and Research Findings

Research has indicated that compounds with similar functionalities exhibit promising biological activities:

  • Antimicrobial Activity : A study on new oxadiazole derivatives showed effective inhibition against multiple microbial strains .
  • Antitumor Studies : Compounds designed from oxadiazole frameworks have been evaluated for their cytotoxicity against various human tumor cell lines, revealing significant activity .

Q & A

Q. What synthetic strategies are commonly used to prepare this compound?

  • Synthesis typically involves: (i) Oxadiazole formation : Cyclization of thiosemicarbazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). (ii) Alkylation : Reaction of the oxadiazole thiol with 2-bromoacetamide derivatives. (iii) Esterification : Coupling of the intermediate with ethyl 4-aminobenzoate. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm regioselectivity of oxadiazole formation (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to bromine) and amide bond integrity (δ 10–12 ppm for NH protons) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and detect fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the bromophenyl group .

Q. How is the compound’s purity validated during synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor byproducts.
  • TLC : Track reaction progress using silica plates and ethyl acetate/hexane mobile phases.
  • Elemental analysis : Confirm C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetamide linker formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Catalysis : Use triethylamine or DMAP to deprotonate thiol groups and enhance nucleophilicity.
  • Temperature control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., disulfide formation) .

Q. What strategies resolve contradictions in biological activity data (e.g., COX-2 inhibition vs. cytotoxicity)?

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic COX-2 assays) with cell viability tests (MTT assays) to differentiate target-specific effects from general toxicity.
  • Metabolite screening : Use LC-MS to identify hydrolyzed products (e.g., free benzoic acid derivatives) that may contribute to off-target effects .

Q. How does the 2-bromophenyl substituent influence electronic properties and binding interactions?

  • DFT calculations : Analyze electron density maps to predict sites for electrophilic attack or hydrogen bonding.
  • SAR studies : Compare activity of analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. The bromine atom enhances lipophilicity and π-stacking in hydrophobic binding pockets .

Q. What mechanistic insights can be gained from studying hydrolysis of the ethyl benzoate group?

  • pH-dependent stability : Conduct kinetic studies in buffers (pH 1–10) to identify degradation pathways. Ester hydrolysis is typically base-catalyzed, yielding carboxylic acid derivatives.
  • Enzymatic cleavage : Test susceptibility to esterases (e.g., porcine liver esterase) to assess prodrug potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for COX-2 inhibition?

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and substrate concentrations (arachidonic acid).
  • Control experiments : Include celecoxib as a positive control to validate assay conditions .

Q. Why do some studies report poor solubility despite the compound’s ester functionality?

  • Particle size effects : Use nanoformulation techniques (e.g., ball milling) or co-solvents (PEG-400) to enhance bioavailability.
  • Polymorphism screening : Identify crystalline vs. amorphous forms via DSC or PXRD, as amorphous phases often exhibit higher solubility .

Methodological Recommendations

  • Synthetic scalability : Replace toxic reagents (e.g., POCl₃) with greener alternatives (e.g., polymer-supported sulfonic acids) for large-scale synthesis .
  • In silico modeling : Use AutoDock or Schrödinger Suite to predict binding modes with COX-2 before in vitro testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.